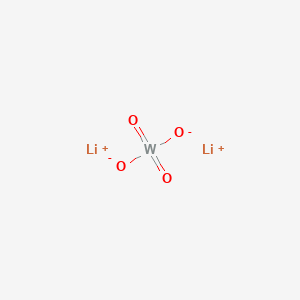
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C9H6N4 It is known for its unique structure, which includes a cyclopropane ring substituted with four nitrile groups and two methyl groups
准备方法
The synthesis of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method includes the cycloaddition of tetracyanoethylene with suitable cyclopropane precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反应分析
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms using reagents like lithium aluminum hydride.
科学研究应用
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with nucleophiles makes it useful in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of specific enzymes or the modification of nucleic acids. The compound’s structure enables it to form stable complexes with nucleophiles, which can disrupt normal cellular processes .
相似化合物的比较
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile can be compared to other cyclopropane derivatives with multiple nitrile groups. Similar compounds include:
1,1,2,2-Tetracyanocyclopropane: This compound lacks the methyl groups present in this compound, which can affect its reactivity and applications.
Cyclobutane-1,1,2,2-tetracarbonitrile: This compound has a similar nitrile substitution pattern but differs in the ring size, leading to different chemical properties and reactivity.
属性
CAS 编号 |
13017-67-9 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
InChI 键 |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
规范 SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Key on ui other cas no. |
13017-67-9 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)







![(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B82296.png)
![(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B82298.png)


